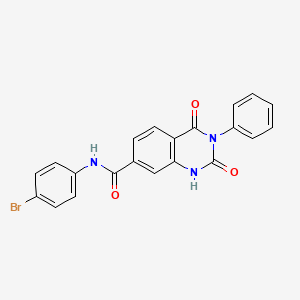
N-(4-bromophenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-7-quinazolinecarboxamide
Vue d'ensemble
Description
N-(4-bromophenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-7-quinazolinecarboxamide, also known as BPTC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BPTC belongs to the class of quinazoline derivatives, which have been studied for their diverse pharmacological properties.
Mécanisme D'action
N-(4-bromophenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-7-quinazolinecarboxamide exerts its pharmacological effects by inhibiting the activity of protein kinases, which are enzymes that play a crucial role in various cellular processes. Specifically, this compound has been shown to inhibit the activity of the kinase known as Aurora A, which is involved in cell division and proliferation. By inhibiting Aurora A, this compound can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In addition to its anti-cancer and anti-inflammatory properties, this compound has been found to modulate the expression of various genes involved in cellular processes such as DNA repair and apoptosis. This compound has also been shown to inhibit the formation of new blood vessels, which is important for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-bromophenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-7-quinazolinecarboxamide in lab experiments is its high potency and specificity for Aurora A kinase inhibition. This makes it a useful tool for studying the role of Aurora A in various cellular processes. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for research on N-(4-bromophenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-7-quinazolinecarboxamide. One area of interest is the development of more soluble analogs of this compound that can be used in vivo. Another direction is the investigation of the potential use of this compound in combination with other anti-cancer drugs to enhance its therapeutic effects. Additionally, further studies are needed to elucidate the precise mechanisms by which this compound exerts its pharmacological effects.
Applications De Recherche Scientifique
N-(4-bromophenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-7-quinazolinecarboxamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death, through the regulation of various signaling pathways. This compound has also been found to have anti-inflammatory and anti-angiogenic properties, which can potentially be used to treat other diseases such as arthritis and diabetic retinopathy.
Propriétés
IUPAC Name |
N-(4-bromophenyl)-2,4-dioxo-3-phenyl-1H-quinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrN3O3/c22-14-7-9-15(10-8-14)23-19(26)13-6-11-17-18(12-13)24-21(28)25(20(17)27)16-4-2-1-3-5-16/h1-12H,(H,23,26)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQAWJXJERHRKDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)NC4=CC=C(C=C4)Br)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B3548412.png)
![N-(4-fluorophenyl)-2-({5-[(2-isopropyl-5-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B3548438.png)
![2-{[4-allyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B3548441.png)

![N-(4-iodo-2-methylphenyl)-2-({5-[(4-isopropylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B3548446.png)
![2-pyridinylmethyl 3-[(2-chlorophenoxy)methyl]benzoate](/img/structure/B3548453.png)
![N~2~-benzyl-N~1~-(2,6-difluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B3548455.png)
![3-[(mesitylmethyl)thio]-4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole](/img/structure/B3548462.png)
![N~2~-benzyl-N~2~-(methylsulfonyl)-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B3548470.png)
![3-[(2,6-dichlorobenzyl)thio]-4-methyl-5-phenyl-4H-1,2,4-triazole](/img/structure/B3548478.png)
![N-{5-[(3-acetyl-2,4,6-trimethylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide](/img/structure/B3548483.png)
![(3-chloro-4-methoxyphenyl){4-[(2-fluorobenzyl)oxy]benzyl}amine](/img/structure/B3548486.png)
![2-{[5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B3548509.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(1-methyl-1H-benzimidazol-2-yl)benzamide](/img/structure/B3548512.png)